3'-O-phosphonatoadenosine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

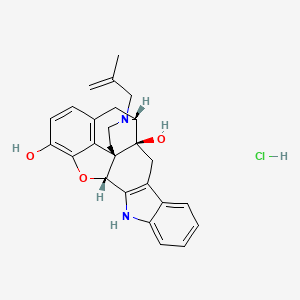

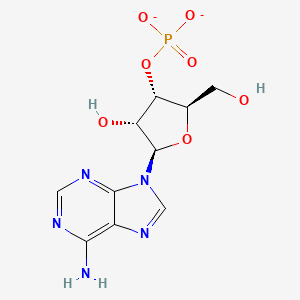

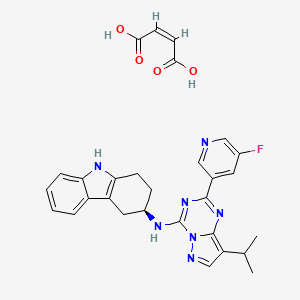

Adenosine 3′-monophosphate from yeast is a nucleotide derivative that plays a crucial role in various biological processes. It is a metabolite produced from the hydrolysis of 2′,3′-cyclic adenosine monophosphate by a family of metal-dependent phosphodiesterases . This compound is involved in cellular signaling and regulation, making it a significant molecule in both basic and applied sciences.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Adenosine 3′-monophosphate can be synthesized through enzymatic reactions involving adenosine and inorganic polyphosphate. In a multi-enzyme cascade system, adenosine kinase and polyphosphate kinases are used to achieve ATP regeneration and production . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure the efficiency of the enzymes involved.

Industrial Production Methods: Industrial production of adenosine 3′-monophosphate often involves fermentation processes using yeast. The yeast cells are cultured under controlled conditions to produce the compound, which is then extracted and purified using various biochemical techniques. The use of genetically modified yeast strains can enhance the yield and efficiency of production.

Analyse Chemischer Reaktionen

Types of Reactions: Adenosine 3′-monophosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and hydrolysis. It can be phosphorylated by adenosine kinase to form adenosine diphosphate and further to adenosine triphosphate . The compound can also participate in reversible reactions catalyzed by cyclic adenosine monophosphate-dependent protein kinases .

Common Reagents and Conditions: Common reagents used in the reactions involving adenosine 3′-monophosphate include adenosine kinase, polyphosphate kinases, and metal ions such as magnesium. The reactions are typically carried out under physiological pH and temperature conditions to mimic the natural cellular environment.

Major Products Formed: The major products formed from the reactions involving adenosine 3′-monophosphate include adenosine diphosphate, adenosine triphosphate, and various phosphorylated proteins. These products play essential roles in cellular energy metabolism and signal transduction.

Wissenschaftliche Forschungsanwendungen

Adenosine 3′-monophosphate has a wide range of scientific research applications. In chemistry, it is used as a marker in thin-layer chromatography . In biology, it is involved in the regulation of cellular processes such as motility, secretion, growth, metabolism, and synaptic plasticity . In medicine, adenosine 3′-monophosphate is studied for its potential therapeutic effects, including its role in inhibiting the proliferation of vascular smooth muscle cells and glomerular mesangial cells via A2B receptors . Industrially, it is used in the production of various biochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of adenosine 3′-monophosphate involves its role as a second messenger in cellular signaling pathways. It activates cyclic adenosine monophosphate-dependent protein kinases, which in turn phosphorylate various target proteins . This phosphorylation regulates multiple cellular functions, including glycogenolysis, lipolysis, and gene transcription. The compound also interacts with specific receptors, such as A2B receptors, to exert its biological effects .

Vergleich Mit ähnlichen Verbindungen

Adenosine 3′-monophosphate is similar to other nucleotide derivatives such as adenosine diphosphate and adenosine triphosphate. it is unique in its specific role in the hydrolysis of 2′,3′-cyclic adenosine monophosphate and its involvement in the regulation of vascular smooth muscle cells and glomerular mesangial cells . Other similar compounds include cyclic adenosine monophosphate and adenosine monophosphate-activated protein kinase, which also play significant roles in cellular signaling and energy metabolism .

Conclusion

Adenosine 3′-monophosphate from yeast is a vital compound with diverse applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it an essential molecule for understanding cellular processes and developing new therapeutic strategies.

Eigenschaften

CAS-Nummer |

135245-29-3 |

|---|---|

Molekularformel |

C10H12N5O7P-2 |

Molekulargewicht |

345.21 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |

InChI |

InChI=1S/C10H14N5O7P/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(17)7(4(1-16)21-10)22-23(18,19)20/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20)/p-2/t4-,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

LNQVTSROQXJCDD-KQYNXXCUSA-L |

Isomerische SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])[O-])O)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])[O-])O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-4-acetyl-10-[(1R,2R)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-8,9-dihydroxy-3-methyl-4H-anthracen-1-one](/img/structure/B11930306.png)

![N-[2-[[3-(4-chlorophenyl)prop-2-enyl-methylamino]methyl]phenyl]-N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide;hydrochloride](/img/structure/B11930307.png)

![(9S)-N-[(3-Methoxy-2-thienyl)methyl]-9-(2-pyridinyl)-6-oxaspiro[4.5]decane-9-ethanamine](/img/structure/B11930310.png)

![[(1R,3R,4S,6R,8S,9S,10S,12R,13R,14S,15S)-1,10,12,14-tetraacetyloxy-9-benzoyloxy-3,7,7,15-tetramethyl-11-methylidene-2-oxo-5-oxatricyclo[11.3.0.04,6]hexadecan-8-yl] pyridine-3-carboxylate](/img/structure/B11930337.png)

![(2R,3R,5R,9R,10R,13R,14S,17S)-17-[(2S,3R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B11930341.png)